

Givinostat UPLC-MS/MS Quantification Method: Application Notes and Protocols

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Compound Focus: Givinostat

CAS No.: 497833-27-9

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Introduction and Background

Givinostat is a potent **histone deacetylase (HDAC) inhibitor**, promising for the treatment of relapsed leukemia, myeloma, and Duchenne Muscular Dystrophy (DMD) [1] [2]. The development and validation of a robust bioanalytical method is a critical prerequisite for pre-clinical and clinical pharmacokinetic studies to understand the drug's behavior in the body.

This document provides a detailed application note and protocol for the rapid, sensitive, and reliable quantification of **Givinostat** in rat plasma using **Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS)**. The described method has been fully validated according to standard bioanalytical guidelines and successfully applied to an in vivo pharmacokinetic study [1].

Experimental Protocol

Materials and Reagents

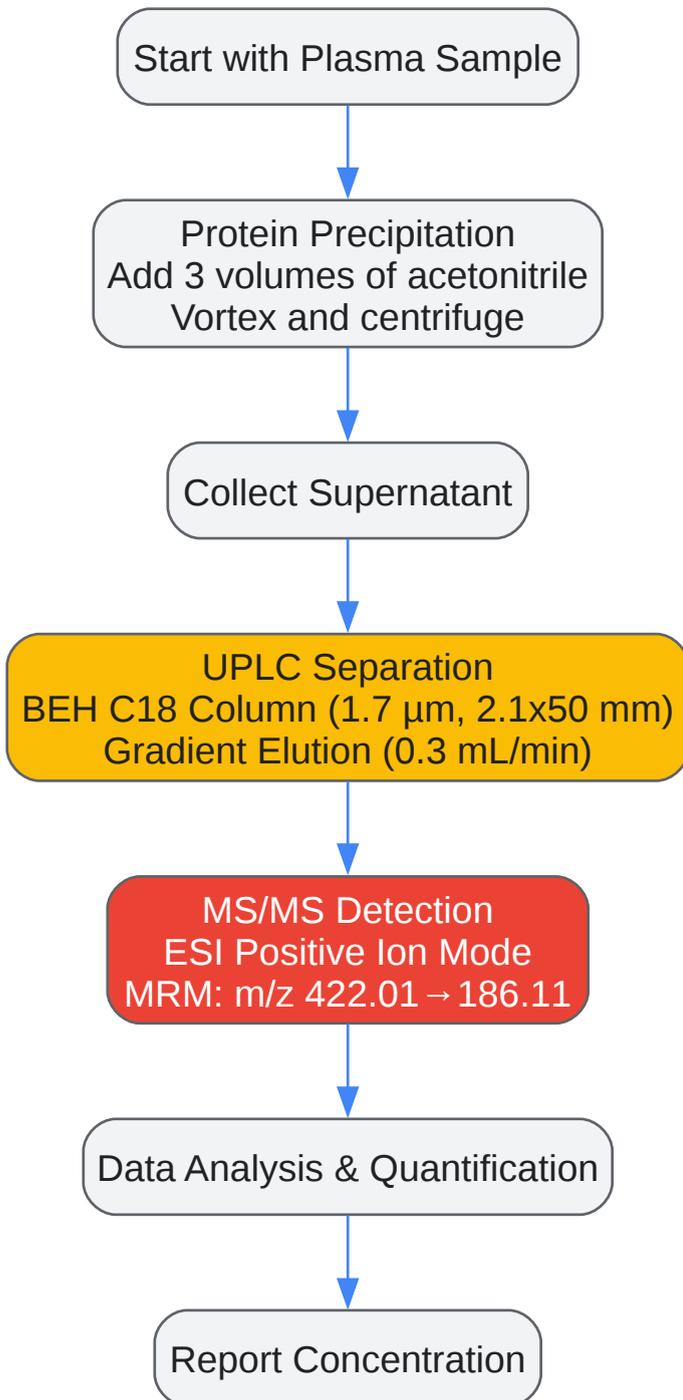
- **Analyte: Givinostat** (purity >98%)
- **Internal Standard (IS):** Eliglustat [1] [2]. *Note: One study used **Givinostat** as an IS for another analyte, confirming its suitability for this role [3].*

- **Solvents:** HPLC-grade acetonitrile and methanol.
- **Additives:** HPLC-grade formic acid.
- **Water:** Ultrapure water from a Milli-Q system.
- **Matrix:** Control rat plasma.

Instrumentation and Conditions

The analysis was performed using a Waters ACQUITY UPLC I-Class system coupled with a Xevo TQS triple quadrupole mass spectrometer [1] [2].

The following diagram illustrates the complete analytical workflow, from sample preparation to final quantification:



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UPLC-MS/MS Analytical Workflow

- **Chromatographic Conditions** [1] [2]:
 - **Column:** Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm)
 - **Column Temperature:** 40 °C

- **Mobile Phase:** A) 0.1% Formic acid in water; B) Acetonitrile
- **Gradient Program:**
 - 0.0 - 0.5 min: 10% B
 - 0.5 - 1.0 min: 10% → 90% B (linear gradient)
 - 1.0 - 1.4 min: 90% B
 - 1.4 - 1.5 min: 90% → 10% B
 - 1.5 - 2.0 min: 10% B (re-equilibration)
- **Flow Rate:** 0.3 mL/min
- **Injection Volume:** 1.0 µL

- **Mass Spectrometric Conditions [1]:**
 - **Ion Source:** Electrospray Ionization (ESI), Positive mode
 - **Capillary Voltage:** 2.0 kV
 - **Source Temperature:** 150 °C
 - **Desolvation Temperature:** 600 °C
 - **Gas Flows:** Desolvation (1000 L/h), Cone (150 L/h)
 - **Detection:** Multiple Reaction Monitoring (MRM)
 - **Givinostat:** m/z **422.01** → **186.11** (Collision Energy: 25 eV, Cone Voltage: 30 V)
 - **Internal Standard (Eliglustat):** m/z **405.40** → **84.10** (Collision Energy: 20 eV, Cone Voltage: 30 V)

Sample Preparation Procedure

The protocol uses a simple **protein precipitation** technique [1]:

- Pipette 100 µL of rat plasma into a microcentrifuge tube.
- Add 10 µL of the Internal Standard working solution (e.g., 200 ng/mL Eliglustat).
- Vortex the mixture briefly to ensure homogeneity.
- Add 300 µL of acetonitrile (a 1:3 plasma-to-precipitant ratio) to precipitate plasma proteins.
- Vortex vigorously for several minutes, then centrifuge at 13,000 rpm (or ~14,000× g) for 10 minutes at 4°C.
- Transfer 100 µL of the clean supernatant to an autosampler vial for UPLC-MS/MS analysis.

Preparation of Calibrants and Quality Controls

- Prepare a primary stock solution of **Givinostat** (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.

- Serially dilute the stock solution with methanol or a methanol/water mixture to create working solutions.
- Spike the working solutions into blank rat plasma to prepare calibration standards and Quality Control (QC) samples. A typical calibration curve ranges from **2 to 4000 ng/mL** [1].
- Prepare QC samples at least at three levels: Low (LQC), Medium (MQC), and High (HQC) concentrations.

Method Validation Summary

The method was validated according to bioanalytical guidelines, with key performance parameters summarized in the table below [1].

Table 1: Summary of Method Validation Parameters

Validation Parameter	Result / Description
Linear Range	2 - 4000 ng/mL
Correlation Coefficient (r^2)	≥ 0.998
Intra-day Precision (RSD%)	< 15%
Inter-day Precision (RSD%)	< 15%
Accuracy (RE%)	95.8% - 108.6%
Recovery	> 90%
Matrix Effect	98.2% - 107.6%
LLOQ	2 ng/mL

Application: In Vivo Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in rats following a single oral dose of 10 mg/kg **Givinostat** [1].

Table 2: In Vitro Metabolic Stability of Givinostat

In Vitro Parameter	Value
Intrinsic Clearance (CL_{int})	14.92 μ L/min/mg protein
Half-life ($t_{1/2}$)	92.87 min

The study concluded that **Givinostat** was **rapidly absorbed** and **cleared slowly** in vivo, a finding consistent with the slow intrinsic clearance observed in the in vitro metabolism study using rat liver microsomes [1].

Troubleshooting and Best Practices

- **Carry-over:** Include a blank solvent injection after high-concentration samples to monitor and mitigate carry-over. The gradient ends with a strong wash (90% acetonitrile) which helps prevent this [2].
- **Matrix Effects:** The use of a stable isotope-labeled internal standard is ideal, but the method demonstrated acceptable matrix effects with Eliglustat. Always prepare calibrants and QCs in the same biological matrix as the study samples [1] [4].
- **Sensitivity (LLOQ):** If the lower limit of quantification needs to be improved, consider increasing the injection volume or reconstituting the sample in a smaller volume after protein precipitation. An alternative protocol for mouse plasma achieved an LLOQ of 0.5 ng/mL by using a nitrogen evaporation and reconstitution step [5].
- **Column Performance:** To ensure reproducibility, maintain a consistent column re-equilibration time between injections as specified in the gradient.

Conclusion

This application note outlines a **fully validated, sensitive, and robust UPLC-MS/MS method** for the quantification of **Givinostat** in rat plasma. The method employs a simple protein precipitation preparation and a rapid chromatographic run time of 2.0 minutes, making it highly suitable for high-throughput pre-clinical pharmacokinetic studies and therapeutic drug monitoring. The provided protocol and validation data serve as a reliable reference for researchers and scientists in drug development.

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